An In-depth Technical Guide to Mal-PEG4-Glu(OH)-NH-m-PEG24: A Heterobifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to Mal-PEG4-Glu(OH)-NH-m-PEG24: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional linker, Mal-PEG4-Glu(OH)-NH-m-PEG24. This molecule is a critical tool in the development of complex bioconjugates, particularly in the fields of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This document outlines its chemical and physical properties, mechanisms of action, and detailed experimental protocols for its application in bioconjugation.
Core Properties and Specifications
Mal-PEG4-Glu(OH)-NH-m-PEG24 is a polyethylene (B3416737) glycol (PEG)-based linker designed with distinct reactive functionalities at each end, separated by a hydrophilic PEG spacer. This structure facilitates the precise and stable linkage of two different molecular entities, such as an antibody and a cytotoxic payload. The key components of the linker are:
-
Maleimide (B117702) (Mal): A thiol-reactive group for conjugation to cysteine residues on proteins or peptides.
-
PEG4: A short, discrete polyethylene glycol chain (4 ethylene (B1197577) glycol units) that enhances solubility and provides spacing.
-
Glutamic Acid (Glu(OH)): An amino acid residue providing a carboxylic acid (-COOH) handle for conjugation to amine-containing molecules.
-
m-PEG24: A longer, methoxy-terminated discrete PEG chain (24 ethylene glycol units) that imparts significant hydrophilicity, improves pharmacokinetic properties, and can shield payloads.[1]
The quantitative data for Mal-PEG4-Glu(OH)-NH-m-PEG24 are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 1615.84 g/mol | [2][3] |
| Molecular Formula | C72H134N4O35 | [2][3] |
| Purity | Typically ≥90-98% | [3][4] |
| Appearance | Solid | [3] |
| Storage Conditions | -20°C, protect from moisture | [1] |
| Solubility (General) | Soluble in aqueous and many organic solvents | [5] |
Mechanism of Action and Applications
The utility of Mal-PEG4-Glu(OH)-NH-m-PEG24 stems from its dual-reactivity, enabling the sequential and controlled conjugation of two different molecules.
-
Thiol-Reactive Maleimide Group: The maleimide moiety reacts specifically with free sulfhydryl (thiol) groups, typically from cysteine residues, via a Michael addition reaction.[6] This reaction is highly efficient and forms a stable thioether bond, ideally performed at a pH range of 6.5-7.5 to ensure selectivity for thiols over amines.[4][6]
-
Amine-Reactive Carboxylic Acid: The carboxylic acid on the glutamic acid residue can be activated to react with primary amines. A common and efficient method is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[7] EDC activates the carboxyl group, which then reacts with NHS to form a more stable amine-reactive NHS ester.[7] This intermediate then readily reacts with a primary amine to form a stable amide bond.[8]
This heterobifunctional nature makes the linker a key component in the construction of:
-
Antibody-Drug Conjugates (ADCs): ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells.[8] Mal-PEG4-Glu(OH)-NH-m-PEG24 can be used to link the antibody (via a cysteine residue) to the cytotoxic payload (via an amine group on the drug or a secondary linker).
-
Proteolysis-Targeting Chimeras (PROTACs): PROTACs are small molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[9] A PROTAC molecule consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker like Mal-PEG4-Glu(OH)-NH-m-PEG24.[9]
Visualization of Mechanisms
Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Mechanism of action for a PROTAC molecule.
Experimental Protocols
The following sections provide detailed methodologies for the two-step conjugation process using Mal-PEG4-Glu(OH)-NH-m-PEG24. Optimization of molar ratios, concentrations, and reaction times may be necessary for specific applications.
Part 1: Thiol-Maleimide Conjugation
This protocol describes the conjugation of the maleimide group of the linker to a thiol-containing molecule, such as a protein with accessible cysteine residues.
Materials:
-
Thiol-containing protein (e.g., antibody)
-
Mal-PEG4-Glu(OH)-NH-m-PEG24
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer (10-100 mM), pH 7.0-7.5, degassed.[10]
-
Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine) if disulfide bond reduction is needed.
-
Quenching reagent: Free cysteine or N-acetylcysteine.
-
Anhydrous DMSO or DMF for dissolving the linker.
Procedure:
-
Protein Preparation: Dissolve the protein in degassed Conjugation Buffer to a concentration of 1-10 mg/mL.
-
(Optional) Reduction of Disulfide Bonds: If targeting internal cysteines, add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature. Remove excess TCEP using a desalting column.
-
Linker Preparation: Immediately before use, prepare a 10 mM stock solution of Mal-PEG4-Glu(OH)-NH-m-PEG24 in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add the linker stock solution to the protein solution to achieve a final molar ratio of linker to protein between 10:1 and 20:1.[10] Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[11]
-
Quenching: Add a 2-fold molar excess of a quenching reagent (relative to the linker) to react with any unreacted maleimide groups. Incubate for 15-30 minutes.
-
Purification: Purify the resulting conjugate (Protein-linker) using size-exclusion chromatography (SEC) to remove unreacted linker and quenching reagent.[][13]
Caption: Experimental workflow for Thiol-Maleimide Conjugation.
Part 2: Amine Coupling via EDC/NHS Chemistry
This protocol describes the activation of the carboxylic acid on the glutamic acid residue of the Protein-linker conjugate and its subsequent reaction with an amine-containing molecule (e.g., a cytotoxic payload).
Materials:
-
Protein-linker conjugate from Part 1.
-
Amine-containing molecule (payload).
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0.[8]
-
Coupling Buffer: PBS, pH 7.2-8.0.[8]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Sulfo-NHS (N-hydroxysulfosuccinimide).
-
Quenching Solution: 1 M Tris or Hydroxylamine, pH 8.0.
Procedure:
-
Buffer Exchange: Transfer the purified Protein-linker conjugate into the Activation Buffer using a desalting column.
-
Activation Reagent Preparation: Immediately before use, prepare concentrated stock solutions of EDC and Sulfo-NHS in the Activation Buffer.
-
Activation Reaction: Add EDC (2-10 fold molar excess over the Protein-linker) and Sulfo-NHS (2-5 fold molar excess) to the Protein-linker solution.[8] Incubate for 15-30 minutes at room temperature.[14]
-
Buffer Exchange (Optional but Recommended): To remove excess EDC and byproducts, immediately pass the activated conjugate through a desalting column equilibrated with cold Coupling Buffer (pH 7.2).
-
Conjugation Reaction: Dissolve the amine-containing payload in an appropriate solvent (e.g., DMSO) and add it to the activated Protein-linker solution. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Quenching: Add Quenching Solution to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.
-
Final Purification: Purify the final bioconjugate (e.g., ADC or PROTAC) using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC), to remove unreacted payload and other impurities.[][15]
Caption: Experimental workflow for EDC/NHS Amine Coupling.
Stability and Characterization
Stability Considerations:
-
Maleimide Hydrolysis: The maleimide ring can undergo hydrolysis, particularly at pH values above 7.5.[11] The resulting maleamic acid is no longer reactive with thiols. Therefore, it is crucial to perform thiol conjugations at a pH between 6.5 and 7.5 and to use freshly prepared linker solutions.[6] Studies have shown that the half-life of N-substituted maleimides can range from minutes to hours depending on the specific structure and pH.[16]
-
NHS Ester Hydrolysis: The activated NHS ester is more stable than the O-acylisourea intermediate but is still susceptible to hydrolysis.[7] The conjugation step with the amine should be performed promptly after activation for optimal efficiency.
Characterization Techniques:
-
Mass Spectrometry (MS): Essential for confirming the successful conjugation and determining the drug-to-antibody ratio (DAR) in ADCs or the formation of ternary complexes in PROTACs.[17][18] Native mass spectrometry can be particularly useful for analyzing non-covalent PROTAC complexes.[17][19]
-
Chromatography: HPLC-based methods such as size-exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC) are used to assess purity, aggregation, and drug loading.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information on the final conjugate and confirm the site of conjugation, which is particularly valuable in PROTAC development.[]
By providing a versatile and hydrophilic scaffold with orthogonal reactivity, Mal-PEG4-Glu(OH)-NH-m-PEG24 serves as a powerful tool for the rational design and synthesis of next-generation targeted therapeutics. Careful consideration of the reaction conditions and appropriate analytical characterization are paramount to achieving successful and reproducible results.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. shop.bio-connect.nl [shop.bio-connect.nl]
- 3. Mal-PEG4-Glu(OH)-NH-m-PEG24 | CymitQuimica [cymitquimica.com]
- 4. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 5. Methods of protein surface PEGylation under structure preservation for the emulsion-based formation of stable nanoparticles - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00475F [pubs.rsc.org]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 15. agilent.com [agilent.com]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
